molecular formula C6H12O6 B118286 L-Fructose CAS No. 7776-48-9

L-Fructose

Cat. No. B118286
CAS RN: 7776-48-9
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-FUTKDDECSA-N
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Description

Synthesis Analysis

L-Fructose can be produced in high yield from L-sorbose . The process involves the inversion of the hydroxyl groups on carbon atoms C3 and C4 of L-sorbose to produce L-fructose . This inversion can be accomplished in simple, commercial equipment with the aid of common reagents .


Molecular Structure Analysis

Fructose has a cyclic structure due to the presence of the keto group, which results in the formation of the intramolecular hemiacetal . In this arrangement, C5-OH combines with the ketonic group present in the second position . This results in the formation of chiral carbon and two arrangements of CH2OH and OH group .


Chemical Reactions Analysis

Fructose can be fermented anaerobically by yeast or bacteria, where it is converted into carbon dioxide and ethanol . Fructose is also used in Maillard Reaction with amino acids over glucose as the reaction occurs rapidly as they are present in an open-chain form .


Physical And Chemical Properties Analysis

Fructose is a white crystalline compound . It melts at a temperature of 102⁰C . Fructose absorbs moisture rapidly and loses it slowly to form hydroxymethylfurfural in the environment in comparison to other sugars . It is sweet in taste and is the most soluble sugar in water .

Scientific Research Applications

Fructose Metabolism in Diabetes

L-Fructose has been studied for its metabolic changes in diabetic patients. Research indicates that serum and urinary fructose concentrations are significantly higher in diabetic patients compared to healthy individuals. This suggests that hyperglycemia is associated with increased serum and urinary fructose concentrations in patients with diabetes (Kawasaki, Akanuma, & Yamanouchi, 2002).

Fructose Consumption and Metabolism Perspectives

Studies challenge the fructose hypothesis, which alleges that fructose plays a unique role in the increase of various diseases. These studies conclude that normal levels of fructose intake do not cause significant biochemical differences compared to other dietary sugars (White, 2013).

Isomerization of Glucose to Fructose

Research on nontoxic basic amino acids like arginine, lysine, and histidine has shown their effectiveness as catalysts for isomerizing glucose to fructose in water. This process is significant for converting glucose, a biomass-derived sugar, into fructose, which has various industrial applications (Yang, Sherbahn, & Runge, 2016).

Enzyme-Immobilized Systems for Fructose Production

Enzyme-immobilized systems using mesoporous silica nanoparticles have been developed for efficient cellulose-to-glucose-to-fructose conversion. This biological process is an alternative green approach that reduces experimental costs and inhibits unwanted byproducts while elevating reaction efficiency and specificity (Lee, Chen, Chiu, & Wu, 2013).

Electrosynthesized Polymer for Fructose Detection

A novel electrochemical sensor for selective fructose detection has been developed using electropolymerization of a molecularly imprinted polymer on a modified electrode. This sensor offers high sensitivity and accuracy, making it suitable for fructose quantification in various fruit juices (Moreira, Buffon, de Sá, & Stradiotto, 2021).

Dietary Fructose and Metabolic Health

Clinical research has been focused on understanding the influence of dietary fructose on human health, with special attention to its potential role in obesity and metabolic syndrome. Studies suggest a need for detailed research on fructose's metabolic effects to inform health policy and address public health concerns (Laughlin et al., 2014).

Fructose Utilization in Bacteria

Studies on fructose metabolism in bacteria like Lactococcus lactis provide insights into fructose utilization. This research can have implications in understanding bacterial pathogenicity and biofilm formation in medical and industrial contexts (Barrière et al., 2005).

Fructose and Heart Disease

Research indicates that fructose metabolism can be actuated in the heart under pathological conditions like cardiac hypertrophy. This suggests that dietary fructose overconsumption may exacerbate key pathological features of metabolic syndrome and impact heart health (Mirtschink et al., 2015).

properties

IUPAC Name

(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-FUTKDDECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420083
Record name L-(+)-Fructose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Fructose

CAS RN

7776-48-9
Record name L-Fructose
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Record name Fructose, L-
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Record name L-(+)-Fructose
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Record name 7776-48-9
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Record name FRUCTOSE, L-
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Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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